molecular formula C19H29N3O3S B5400568 N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

Cat. No. B5400568
M. Wt: 379.5 g/mol
InChI Key: RYIGRBXGJYCZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized in 2004 and has since been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mechanism of Action

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking these pathways, N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide can reduce inflammation and immune responses in the body.
Biochemical and Physiological Effects
N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting the proliferation of T cells, and reducing the activation of B cells. It has also been shown to reduce the production of autoantibodies in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to reduce inflammation and immune responses. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide, including:
1. Further studies on its safety and toxicity in humans
2. Investigation of its potential applications in other autoimmune and inflammatory diseases
3. Development of more specific JAK inhibitors with fewer side effects
4. Investigation of its potential applications in cancer therapy, as JAK enzymes are also involved in tumor growth and metastasis.

Synthesis Methods

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide is synthesized through a multi-step process starting with the reaction of cyclohexylamine with phosgene to form N-cyclohexyl isocyanate. This is then reacted with 4-(2,5-dimethylphenylsulfonyl)piperazine to form the desired product.

Scientific Research Applications

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response and inflammation.

properties

IUPAC Name

N-cyclohexyl-4-(2,5-dimethylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-8-9-16(2)18(14-15)26(24,25)22-12-10-21(11-13-22)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGRBXGJYCZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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